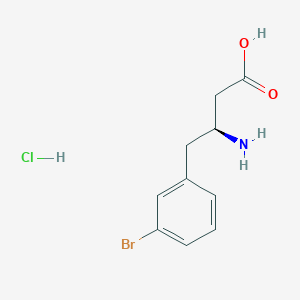

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

説明

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 3-bromophenyl substituent on the butanoic acid backbone. This compound is part of a broader class of halogenated aromatic amino acids, often utilized in medicinal chemistry and peptide synthesis due to the electronic and steric effects imparted by the bromine atom. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.57 g/mol (inferred from positional isomer data in and ).

特性

分子式 |

C10H13BrClNO2 |

|---|---|

分子量 |

294.57 g/mol |

IUPAC名 |

(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

InChIキー |

OWNVEWYNSXDFOL-FVGYRXGTSA-N |

異性体SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl |

正規SMILES |

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(S)-3-アミノ-4-(3-ブロモフェニル)ブタン酸塩酸塩の合成には、通常、以下の手順が関与します。

出発物質: 合成は、3-ブロモベンズアルデヒドや(S)-2-アミノ酪酸などの市販の出発物質から始まります。

中間体の形成: 最初のステップでは、酸性条件下で3-ブロモベンズアルデヒドと(S)-2-アミノ酪酸を縮合反応させて中間体を形成します。

還元: 次に、中間体を水素化ホウ素ナトリウムなどの適切な還元剤を使用して還元して目的の生成物を得ます。

塩酸塩の形成: 最後に、生成物を塩酸で処理して塩酸塩に変換します。

工業生産方法

(S)-3-アミノ-4-(3-ブロモフェニル)ブタン酸塩酸塩の工業生産では、最適化された反応条件と連続フロー反応器を使用することにより、収率と純度を高めることができます。 フローマイクロリアクターシステムの使用は、合成プロセスの効率と持続可能性を向上させることが報告されています .

化学反応の分析

科学研究における用途

(S)-3-アミノ-4-(3-ブロモフェニル)ブタン酸塩酸塩は、以下を含む科学研究でさまざまな用途があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素-基質相互作用やタンパク質-リガンド結合の研究に使用されます。

医学: 潜在的な治療効果や創薬のための前駆体として研究されています。

産業: 特殊化学品や材料の生産に使用されています.

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature. Medicine: Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

作用機序

類似の化合物との比較

類似の化合物

- (S)-4-(3-ブロモフェニル)-3-((tert-ブトキシカルボニル)アミノ)ブタン酸

- (S)-3-アミノ-4-(4-ブロモフェニル)ブタン酸

独自性

(S)-3-アミノ-4-(3-ブロモフェニル)ブタン酸塩酸塩は、特定の立体化学とフェニル環上の臭素原子の位置により、独自性を持っています。 このユニークな構造は、研究や産業における特定の用途に役立つ独特の化学的および生物学的特性を与えています.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of the aromatic substituent significantly alter physicochemical and biological properties. Key comparisons include:

Bromine Positional Isomers

- (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS 270062-84-5): Molecular Formula: C₁₀H₁₃BrClNO₂ (same as target compound). No direct solubility data are available, but para-substituted analogs often exhibit higher crystallinity .

Trifluoromethyl Substitution

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS 270065-76-4): Molecular Formula: C₁₁H₁₂ClF₃NO₂. Key Difference: The electron-withdrawing CF₃ group increases acidity (pKa ~2.5–3.0) and lipophilicity (cLogP ~2.8), enhancing metabolic stability compared to bromine. This makes it favorable for CNS-targeting therapeutics .

Halogen vs. Alkyl/Other Substituents

Chlorine-Substituted Analogs

- (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7): Molecular Weight: 250.12 g/mol.

Bulky Alkyl Groups

- (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS 1217789-95-1): Molecular Formula: C₁₄H₂₂ClNO₂. Key Difference: The tert-butyl group drastically increases steric hindrance and lipophilicity (cLogP ~3.5), which may limit membrane permeability but enhance selectivity for hydrophobic binding pockets .

Heteroaromatic and Polycyclic Analogs

- (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS 331847-01-9): Molecular Formula: C₁₄H₁₆ClNO₂. Key Difference: The naphthyl group introduces π-π stacking interactions and significantly increases molecular weight (265.74 g/mol), enhancing binding to aromatic residues in enzymes or receptors .

Fluorinated Analogs

- (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS 270063-53-1): Molecular Formula: C₁₀H₁₁F₂NO₂. Density: 1.325 g/cm³ .

Structural and Property Comparison Table

| Compound Name | Substituent | Position | Molecular Formula | MW (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|---|---|

| Target Compound | 3-Bromophenyl | meta | C₁₀H₁₃BrClNO₂ | 294.57 | Not Provided | High lipophilicity, moderate steric bulk |

| (S)-3-Amino-4-(4-bromophenyl) analog | 4-Bromophenyl | para | C₁₀H₁₃BrClNO₂ | 294.57 | 270062-84-5 | Reduced steric hindrance |

| (S)-3-Amino-4-(3-(trifluoromethyl)phenyl) | 3-CF₃ | meta | C₁₁H₁₂ClF₃NO₂ | 297.67 | 270065-76-4 | Enhanced metabolic stability |

| (S)-3-Amino-4-(4-chlorophenyl) analog | 4-Chlorophenyl | para | C₁₀H₁₃Cl₂NO₂ | 250.12 | 331763-58-7 | Improved solubility |

| (S)-3-Amino-4-(4-tert-butylphenyl) analog | 4-tert-Butyl | para | C₁₄H₂₂ClNO₂ | 271.78 | 1217789-95-1 | High steric bulk |

| (S)-3-Amino-4-(naphthalen-2-yl) analog | Naphthyl | - | C₁₄H₁₆ClNO₂ | 265.74 | 331847-01-9 | π-π stacking capability |

| (S)-3-Amino-4-(3,4-difluorophenyl) analog | 3,4-Difluoro | meta/para | C₁₀H₁₁F₂NO₂ | 215.20 | 270063-53-1 | High metabolic stability |

生物活性

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its significant biological activity. This compound, characterized by a four-carbon backbone with an amino group and a carboxylic acid, contains a bromophenyl moiety which enhances its potential interactions within various biochemical pathways. The following sections explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The structural formula of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is represented as follows:

- IUPAC Name: (S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride

- Chemical Formula: C10H13BrClN2O2

- Molecular Weight: 294.57 g/mol

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which are essential for its biological activity.

The mechanism by which (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride exerts its effects is primarily through interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain receptors and enzymes, potentially modulating neurotransmitter systems. This modulation may influence pathways related to mood regulation and cognitive functions.

Potential Interactions:

- Neurotransmitter Receptors: The compound may act as an inhibitor or modulator of neurotransmitter receptors, impacting mental health conditions.

- Enzymatic Activity: It can interact with enzymes involved in metabolic pathways, thereby altering their activity and influencing physiological processes.

Biological Activity Data

The biological activity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride has been evaluated through various studies. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Neurotransmitter Interaction Study | Demonstrated enhanced binding affinity to serotonin receptors compared to non-halogenated analogs. |

| Enzyme Inhibition Assay | Showed significant inhibition of specific metabolic enzymes, indicating potential therapeutic applications in metabolic disorders. |

| Cytotoxicity Assessment | Exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-(phenyl)butanoic acid | Phenyl group instead of bromophenyl | Less potent interaction due to lack of halogen |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Shorter carbon chain | Different stereochemistry affecting activity |

| 4-Bromo-L-phenylalanine | Bromine on phenylalanine | Directly related to protein synthesis |

The presence of the bromine atom on the aromatic ring in (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride significantly enhances its potential interactions compared to other compounds lacking such modifications.

Case Study 1: Neurotransmitter Modulation

In a study investigating the effects of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride on serotonin receptors, researchers found that the compound significantly increased serotonin binding affinity. This suggests potential applications in treating mood disorders such as depression and anxiety .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound revealed selective toxicity against breast cancer cell lines while sparing normal cells. This selectivity indicates its potential for development into a novel anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。